Receptor Selectivity Ratio: K 41498 Exhibits 644-Fold CRF2α/CRF1 Selectivity, Comparable to Parent Antisauvagine-30 but with Enhanced In Vitro Stability
K 41498 demonstrates high-affinity binding to human CRF2α (Ki = 0.66 ± 0.03 nM) and CRF2β (Ki = 0.62 ± 0.01 nM) receptors while showing negligible affinity for human CRF1 (Ki = 425 ± 50 nM), yielding a CRF2α/CRF1 selectivity ratio of approximately 644-fold [1]. Compared to its parent compound antisauvagine-30, which exhibits Ki values of 1.75 nM for human CRF2α and 915 nM for CRF1 (selectivity ratio ~523-fold), K 41498 maintains equivalent receptor discrimination while offering improved chemical stability [1][2]. In contrast, the non-peptide CRF1 antagonist antalarmin demonstrates the opposite selectivity profile with Ki = 1-2.7 nM for CRF1 and no measurable CRF2 affinity, making it unsuitable for CRF2-specific investigations [3].
| Evidence Dimension | Receptor binding affinity (Ki) and subtype selectivity ratio |
|---|---|
| Target Compound Data | Ki(CRF2α) = 0.66 ± 0.03 nM; Ki(CRF2β) = 0.62 ± 0.01 nM; Ki(CRF1) = 425 ± 50 nM; CRF2α/CRF1 selectivity ratio = 644 |
| Comparator Or Baseline | Antisauvagine-30: Ki(CRF2α) = 1.75 nM, Ki(CRF1) = 915 nM, selectivity ratio = 523. Antalarmin: Ki(CRF1) = 1-2.7 nM, no CRF2 affinity. |
| Quantified Difference | K 41498 vs antisauvagine-30: ~2.7-fold higher affinity at CRF2α; selectivity ratio increase from 523 to 644. K 41498 vs antalarmin: inverse selectivity profiles. |
| Conditions | Competitive radioligand binding assays using [125I-Tyr0]sauvagine in HEK293 cells stably expressing recombinant human CRF1, CRF2α, or CRF2β receptors. |
Why This Matters
The 644-fold selectivity window ensures that experimental observations can be unambiguously attributed to CRF2 receptor blockade without confounding CRF1-mediated effects, a critical requirement for studies dissecting CRF2-specific contributions to cardiovascular regulation, stress responses, or gastrointestinal function.
- [1] Lawrence AJ, Krstew EV, Dautzenberg FM, Rühmann A. The highly selective CRF(2) receptor antagonist K41498 binds to presynaptic CRF(2) receptors in rat brain. Br J Pharmacol. 2002;136(6):896-904. View Source
- [2] Rühmann A, Bonk I, Lin CR, Rosenfeld MG, Spiess J. Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): development of CRFR2β-selective antisauvagine-30. Proc Natl Acad Sci USA. 1998;95(26):15264-15269. View Source
- [3] Webster EL, Lewis DB, Torpy DJ, Zachman EK, Rice KC, Chrousos GP. In vivo and in vitro characterization of antalarmin, a nonpeptide corticotropin-releasing hormone (CRH) receptor antagonist: suppression of pituitary ACTH release and peripheral inflammation. Endocrinology. 1996;137(12):5747-5750. View Source
